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molecular formula C13H12FN3OS B8317642 5-(2-Fluorobenzoyl)-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-amine

5-(2-Fluorobenzoyl)-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-amine

Cat. No. B8317642
M. Wt: 277.32 g/mol
InChI Key: PMFXDYUBTJUWTN-UHFFFAOYSA-N
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Patent
US09090632B2

Procedure details

Thiourea (0.84 g, 6.7 mmol) was added to a stirred suspension of 3-bromo-1-(2-fluorobenzoyl)-4-piperidinone (2.0 g, 6.7 mmol) and NaHCO3 (0.56 g, 6.7 mmol) in EtOH (50 mL). The mixture was stirred at 80° C. for 2 hours, cooled to room temperature and filtered. The filtrate was evaporated in vacuo to yield 5-(2-fluorobenzoyl)-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-amine (1.0 g, 54% yield) that was used in the next step without further purification.
Quantity
0.84 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.56 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[S:3].Br[CH:6]1[C:11](=O)[CH2:10][CH2:9][N:8]([C:13](=[O:21])[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=2[F:20])[CH2:7]1.C([O-])(O)=O.[Na+]>CCO>[F:20][C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=1[C:13]([N:8]1[CH2:9][CH2:10][C:11]2[N:1]=[C:2]([NH2:4])[S:3][C:6]=2[CH2:7]1)=[O:21] |f:2.3|

Inputs

Step One
Name
Quantity
0.84 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
2 g
Type
reactant
Smiles
BrC1CN(CCC1=O)C(C1=C(C=CC=C1)F)=O
Name
Quantity
0.56 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 80° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=C(C(=O)N2CC3=C(CC2)N=C(S3)N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 53.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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